molecular formula C14H4F8N2O2 B14295870 2,2'-(1,4-Phenylene)bis[5-fluoro-4-(trifluoromethyl)-1,3-oxazole] CAS No. 116671-68-2

2,2'-(1,4-Phenylene)bis[5-fluoro-4-(trifluoromethyl)-1,3-oxazole]

Cat. No.: B14295870
CAS No.: 116671-68-2
M. Wt: 384.18 g/mol
InChI Key: LXAJQRKGUQSXLR-UHFFFAOYSA-N
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Description

2,2’-(1,4-Phenylene)bis[5-fluoro-4-(trifluoromethyl)-1,3-oxazole] is a complex organic compound characterized by its unique structure, which includes a 1,4-phenylene core flanked by two oxazole rings Each oxazole ring is substituted with fluorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,4-Phenylene)bis[5-fluoro-4-(trifluoromethyl)-1,3-oxazole] typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the reaction progress and confirm the structure of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2’-(1,4-Phenylene)bis[5-fluoro-4-(trifluoromethyl)-1,3-oxazole] can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce extended aromatic systems .

Mechanism of Action

The mechanism of action of 2,2’-(1,4-Phenylene)bis[5-fluoro-4-(trifluoromethyl)-1,3-oxazole] involves its interaction with molecular targets through its fluorine and trifluoromethyl groups. These groups can influence the compound’s electronic distribution, enhancing its ability to interact with specific proteins or enzymes. The pathways involved may include inhibition of certain enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(1,4-Phenylene)bis[5-fluoro-4-(trifluoromethyl)-1,3-oxazole] is unique due to its combination of a phenylene core with oxazole rings, each substituted with fluorine and trifluoromethyl groups. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in organic electronics and pharmaceuticals .

Properties

CAS No.

116671-68-2

Molecular Formula

C14H4F8N2O2

Molecular Weight

384.18 g/mol

IUPAC Name

5-fluoro-2-[4-[5-fluoro-4-(trifluoromethyl)-1,3-oxazol-2-yl]phenyl]-4-(trifluoromethyl)-1,3-oxazole

InChI

InChI=1S/C14H4F8N2O2/c15-9-7(13(17,18)19)23-11(25-9)5-1-2-6(4-3-5)12-24-8(10(16)26-12)14(20,21)22/h1-4H

InChI Key

LXAJQRKGUQSXLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(O2)F)C(F)(F)F)C3=NC(=C(O3)F)C(F)(F)F

Origin of Product

United States

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